molecular formula C12H10N2S B183116 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile CAS No. 99011-93-5

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile

Cat. No.: B183116
CAS No.: 99011-93-5
M. Wt: 214.29 g/mol
InChI Key: PQPYGNLKAWFNAF-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile is a heterocyclic compound with a thiophene ring structureThe compound has a molecular formula of C12H10N2S and a molecular weight of 214.29 g/mol .

Scientific Research Applications

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile typically involves the cyclization of thioamides with alkynoates under copper(II)-catalyzed conditions. This method, demonstrated by Deng and colleagues, involves the addition and oxidative cyclization of thioamides with alkynoates . The reaction conditions often require a copper catalyst and an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting microbial growth or interacting with cellular proteins in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenylthiophene-3-carbonitrile
  • 2-Amino-5-methylthiophene-3-carbonitrile
  • 4-Phenylthiophene-3-carbonitrile

Uniqueness

2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-amino-5-methyl-4-phenylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-11(9-5-3-2-4-6-9)10(7-13)12(14)15-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPYGNLKAWFNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350059
Record name 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99011-93-5
Record name 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methyl-4-phenylthiophene-3-carbonitrile
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